![molecular formula C22H20N6 B2558976 7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 899393-52-3](/img/structure/B2558976.png)

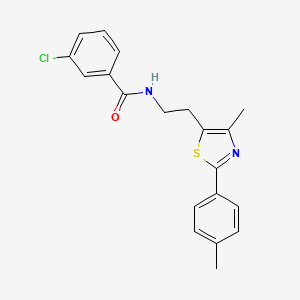

7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proved to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, new A2A adenosine receptor antagonists in the series of pyrazolo-1,2,4-triazolo pyrimidines, bearing oxygenated substituents on the phenylalkyl chains on the 7-position, have been synthesized . Also, a series of pyrazolo-1,2,4-triazolo pyrimidine derivatives, bearing alkyl and aralkyl chains on positions 7 and 8, were synthesized .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . The TP heterocycle has been a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Chemical Reactions Analysis

The introduction of a 3-phenylpropyl group at pyrazolo nitrogen in position 7 increased significantly the A(2A) selectivity . The affinity of compound 2 towards nucleophiles was studied by its reaction with various primary aromatic amines .Physical And Chemical Properties Analysis

The molecular formula of the compound is C16H16N6 . The average mass is 292.338 Da and the monoisotopic mass is 292.143646 Da .科学的研究の応用

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structure-activity relationships of related heterocyclic compounds. For example, the synthesis of new heterocycles incorporating phenylsulfonyl moiety and their evaluation for analgesic/anti-inflammatory activities shows the potential of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, suggesting avenues for further exploration of similar compounds (Shaaban et al., 2008).

Antimicrobial and Antifungal Activities

Compounds structurally related to "7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" have been evaluated for their antimicrobial and antifungal properties. Studies reveal that certain derivatives exhibit potent activity against microbial strains, offering a foundation for developing new antimicrobial agents (Mabkhot et al., 2016).

Biological Activities and Molecular Modeling

The exploration of biological activities and molecular modeling of pyrazolo[1,5-a]pyrimidine derivatives has led to insights into their potential as bioactive molecules. Investigations into their analgesic, anti-inflammatory, and kinase inhibitory activities highlight the chemical class's relevance to drug discovery and development (Shaaban et al., 2011).

Plant Growth Regulation and Herbicidal Activities

Research on derivatives of the pyrazolo[1,5-a]pyrimidine framework has also extended to agriculture, with studies on their plant growth-regulating and herbicidal activities. This research avenue offers potential applications in developing new agrochemicals to enhance crop yield and manage weeds (Stanoeva et al., 2000).

Antituberculous Potential

The synthesis and evaluation of structural analogs related to the pyrazolo[1,5-a]pyrimidine core structure for antituberculous activity underscore the importance of this chemical class in addressing global health challenges. Identifying potent antituberculous agents through structural modification and analysis demonstrates the potential impact on tuberculosis treatment strategies (Titova et al., 2019).

作用機序

将来の方向性

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Therefore, it could be further explored for its potential in drug design and synthesis .

特性

IUPAC Name |

10-(3,4-dimethylphenyl)-4-(4-ethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c1-4-16-6-8-17(9-7-16)20-25-22-19-12-24-28(21(19)23-13-27(22)26-20)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOUOYBMSNTEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)

![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)

![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)